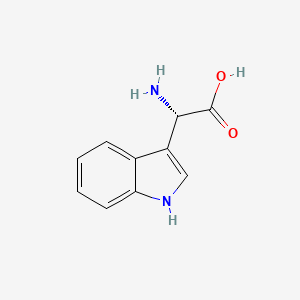
(S)-Amino-(1H-indol-3-YL)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Amino-(1H-indol-3-YL)-acetic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of indole-3-acetic acid exhibit promising anticancer properties. For instance, compounds derived from IAA have been studied for their effectiveness against various solid tumors, including colon and lung cancers. A notable study highlights the synthesis of indole-3-acetic acid amides that demonstrate marked antitumor activity, particularly against human solid tumors .
| Compound Type | Target Cancer Type | Activity |
|---|---|---|
| Indole-3-acetic acid amides | Colon cancer | Antitumor activity |
| Indole derivatives | Lung cancer | Antitumor activity |
Antimicrobial Properties
Indole derivatives, including IAA, have shown antibacterial and antifungal activities. A recent study synthesized Schiff base triazoles from IAA and evaluated their biological potential, revealing significant antibacterial and antifungal effects .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Schiff base triazoles | Antibacterial | High |
| Schiff base triazoles | Antifungal | Moderate |
Neuroprotective Effects
(S)-Amino-(1H-indol-3-YL)-acetic acid has been investigated for its neuroprotective properties. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Plant Growth Regulation
As a natural auxin, this compound is extensively used in agriculture to promote plant growth and development. It enhances root formation, stimulates cell elongation, and influences fruit development.
| Application | Effect |
|---|---|
| Rooting hormone | Enhances root growth |
| Fruit ripening agent | Promotes uniform ripening |
Crop Yield Enhancement
Research indicates that the application of IAA can lead to increased crop yields by improving nutrient uptake and stress resistance in plants.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds that possess diverse biological activities. Its derivatives are utilized in the synthesis of complex organic molecules through multi-component reactions .
| Synthetic Pathway | Product Type | Biological Activity |
|---|---|---|
| Indole derivatives synthesis | Heterocycles | Antimicrobial, anticancer |
Case Study: Antitumor Activity
In a study focused on the antitumor effects of indole derivatives, researchers synthesized several new compounds based on this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation in colon cancer models .
Case Study: Agricultural Impact
Field trials demonstrated that applying this compound as a foliar spray significantly improved the yield of tomato plants compared to untreated controls. The treated plants exhibited enhanced root development and fruit quality.
Propriétés
Numéro CAS |
630392-83-5 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
AIZGBPJAKQNCSD-VIFPVBQESA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















